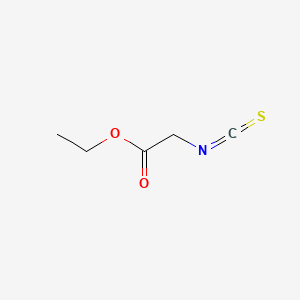













|
REACTION_CXSMILES
|
[C:1](=[S:3])=S.Cl.[CH2:5]([O:7][C:8](=[O:11])[CH2:9][NH2:10])[CH3:6].C(N(CC)CC)C.ClC(OCC)=O.[N-]=C=S>C(Cl)(Cl)Cl.C(Cl)Cl>[C:8]([CH2:9][N:10]=[C:1]=[S:3])([O:7][CH2:5][CH3:6])=[O:11] |f:1.2|
|


|
Name
|
|
|
Quantity
|
22.8 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=S)=S
|
|
Name
|
|
|
Quantity
|
41.7 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.C(C)OC(CN)=O
|
|
Name
|
|
|
Quantity
|
60.7 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
|
Name
|
|
|
Quantity
|
32.6 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC(=O)OCC
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
30.4 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N-]=C=S
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
10 °C
|
|
Type
|
CUSTOM
|
|
Details
|
was stirred for 10 minutes at this temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred for another 40 minutes at room temperature
|
|
Duration
|
40 min
|
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred for 1/4 hour at 0° C. and an additional 1/2 hour at room temperature
|
|
Duration
|
0.5 h
|
|
Type
|
WAIT
|
|
Details
|
finally stored over night at 25° C
|
|
Type
|
WASH
|
|
Details
|
The mixture was washed with water (250 ml.), 2N hydrochloric acid (2 × 300 ml.), 5% sodium bicarbonate solution (4 × 300 ml.)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous sodium sulfate
|
|
Type
|
CUSTOM
|
|
Details
|
The solvent was evaporated at 40° C. (15 mm.)
|
|
Type
|
CUSTOM
|
|
Details
|
to yield 38.1 g
|
|
Type
|
CUSTOM
|
|
Details
|
Upon storage overnight, a red dye was produced
|
|
Duration
|
8 (± 8) h
|
|
Type
|
DISTILLATION
|
|
Details
|
This may be eliminated by distillation of the isothiocyanate
|




|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |